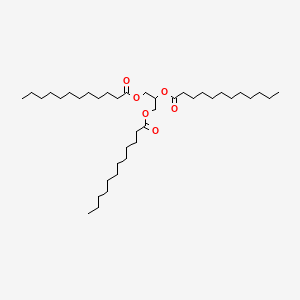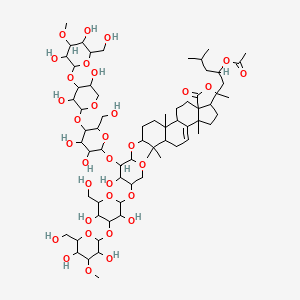
Trilaurin
説明
Trilaurin, also known as Glyceryl tridodecanoate or 1,2,3-Trilauroylglycerol, is a group of ingredients that are triesters of glycerin and aliphatic acids, known generically as glyceryl triesters . These are used in cosmetic products as thickening agents and emollients .
Synthesis Analysis
The synthesis of trilaurin has been studied in various contexts. For instance, the developing seeds of Actinodaphne hookeri were found to synthesize large amounts of trilaurin . Another study investigated the synthesis of tricaprylin, a similar compound, using an environment-friendly approach with the application of microwave and a heterogeneous catalyst .
Molecular Structure Analysis
Trilaurin has a molecular formula of C39H74O6 and a molecular weight of 639.00 . Its structure includes a total of 118 bonds, with 44 non-H bonds, 3 multiple bonds, 38 rotatable bonds, 3 double bonds, and 3 ester bonds .
Chemical Reactions Analysis
The mixing phase behavior of trilaurin with other compounds has been studied. For example, a study examined the mixing phase behavior of trilaurin and monounsaturated triacylglycerols based on palmitic and oleic fatty acids .
Physical And Chemical Properties Analysis
Trilaurin appears as a solid and has a melting point of 46.5°C . Its boiling point is estimated to be 591.55°C .
科学的研究の応用
Crystal Growth and Structure
Trilaurin has been a subject of interest in the study of crystal growth mechanisms. Albon, Illingworth, and Hull (1968) conducted a study focusing on the kinetics of trilaurin crystal growth from the melt. They found distinct growth rates for different axis directions in trilaurin crystals, providing insights into the growth mechanism by the screw dislocation method (Albon, Illingworth, & Hull, 1968). Similarly, studies using neutron diffraction have been employed to investigate trilaurin's structure in both liquid and crystalline states. These studies, such as the one by Cebula, McClements, Povey, and Smith (1992), have elucidated the structural changes trilaurin undergoes during phase transitions (Cebula et al., 1992).
Polymorphism and Phase Behavior
Research on trilaurin has also extended to its polymorphism and phase behavior. Allais, Keller, Lesieur, Ollivon, and Artzner (2003) studied the polymorphism of trilaurin mixed with cholesterol, identifying four polymorphic forms and transitions between these forms. This work provides valuable insights into controlling trilaurin polymorphism (Allais et al., 2003).
Impact of Additives on Crystallization
The influence of additives on trilaurin crystallization has been a topic of interest as well. Smith, Cebula, and Povey (1994) explored how monolaurin and lauric acid affect trilaurin crystal growth. Their findings showed that these additives could alter the crystal growth rate and morphology, offering avenues for modifying trilaurin’s physical properties (Smith, Cebula, & Povey, 1994).
Thermodynamic Properties
The thermodynamic properties of trilaurin have been characterized through techniques like differential scanning calorimetry. Hampson and Rothbart (1983) determined the specific heats of various polymorphic forms of trilaurin, contributing to the understanding of its thermal behavior (Hampson & Rothbart, 1983).
Applications in Nanocomposites and Drug Delivery
In the field of nanotechnology, trilaurin has been utilized in developing magnetic solid lipid nanocomposites. Almeida et al. (2017) described the use of trilaurin-based nanocomposites in magnetic hyperthermia and controlled drug delivery, highlighting its potential in biomedical applications (Almeida et al., 2017).
将来の方向性
Research on trilaurin and similar compounds is ongoing. For instance, a study examined the mixing phase behavior of trilaurin and monounsaturated triacylglycerols, aiming to provide insight into the molecular interactions ruling the physical behavior of fat blends of lauric (i.e., coconut oil) and non-lauric lipids . Another study focused on the solubility of trilaurin, trimyristin, and tripalmitin in supercritical carbon dioxide .
特性
IUPAC Name |
2,3-di(dodecanoyloxy)propyl dodecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H74O6/c1-4-7-10-13-16-19-22-25-28-31-37(40)43-34-36(45-39(42)33-30-27-24-21-18-15-12-9-6-3)35-44-38(41)32-29-26-23-20-17-14-11-8-5-2/h36H,4-35H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMPHSYLJUKZBJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCC)OC(=O)CCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H74O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80904390 | |
| Record name | Glyceryl trilaurate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80904390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
639.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | TG(12:0/12:0/12:0) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0011188 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Trilaurin | |
CAS RN |
538-24-9 | |
| Record name | Trilaurin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=538-24-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Glyceryl trilaurate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000538249 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | TRILAURIN | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4061 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Dodecanoic acid, 1,1',1''-(1,2,3-propanetriyl) ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Glyceryl trilaurate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80904390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Glycerol trilaurate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.899 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRILAURIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7FP2Z3RVUV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![(2S)-4-[(2R,11R)-2,11-dihydroxy-11-[(5R)-5-[(2R,5R)-5-[(1S)-1-hydroxytridecyl]oxolan-2-yl]oxolan-2-yl]undecyl]-2-methyl-2H-furan-5-one](/img/structure/B1682470.png)








